4-Chloro-6-(chloromethyl)-2-methylpyrimidine 4-Chloro-6-(chloromethyl)-2-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 85878-85-9
VCID: VC4128978
InChI: InChI=1S/C6H6Cl2N2/c1-4-9-5(3-7)2-6(8)10-4/h2H,3H2,1H3
SMILES: CC1=NC(=CC(=N1)Cl)CCl
Molecular Formula: C6H6Cl2N2
Molecular Weight: 177.03

4-Chloro-6-(chloromethyl)-2-methylpyrimidine

CAS No.: 85878-85-9

Cat. No.: VC4128978

Molecular Formula: C6H6Cl2N2

Molecular Weight: 177.03

* For research use only. Not for human or veterinary use.

4-Chloro-6-(chloromethyl)-2-methylpyrimidine - 85878-85-9

Specification

CAS No. 85878-85-9
Molecular Formula C6H6Cl2N2
Molecular Weight 177.03
IUPAC Name 4-chloro-6-(chloromethyl)-2-methylpyrimidine
Standard InChI InChI=1S/C6H6Cl2N2/c1-4-9-5(3-7)2-6(8)10-4/h2H,3H2,1H3
Standard InChI Key RAEIRFVKAXHLHO-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)Cl)CCl
Canonical SMILES CC1=NC(=CC(=N1)Cl)CCl

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

4-Chloro-6-(chloromethyl)-2-methylpyrimidine features a pyrimidine ring with substituents at positions 2, 4, and 6 (Figure 1). Key properties include:

PropertyValueSource
Molecular FormulaC6H6Cl2N2\text{C}_6\text{H}_6\text{Cl}_2\text{N}_2
Molecular Weight177.03 g/mol
Boiling Point147°C at 32 mmHg
Density1.30 ± 0.1 g/cm³
Storage Conditions2–8°C under inert gas

The compound exists as a pale yellow liquid at room temperature, with limited solubility in polar solvents like water but moderate solubility in chloroform and methanol .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.25 ppm (s, 3H, CH₃), 4.69 ppm (s, 2H, CH₂Cl), 6.21 ppm (s, 1H, pyrimidine-H) .

  • IR (KBr): Peaks at 2970 cm⁻¹ (C-H stretch) and 1525 cm⁻¹ (C=N ring vibration) .

Synthesis Methods

Laboratory-Scale Synthesis

The compound is synthesized via chlorination of 6-hydroxy-2-methylpyrimidine derivatives. A representative method involves:

  • Chlorination: Treatment of 2-methyl-4,6-dihydroxypyrimidine with phosphoryl chloride (POCl3\text{POCl}_3) at 80°C, yielding 4,6-dichloro-2-methylpyrimidine .

  • Chloromethylation: Reaction with chloromethyl methyl ether (ClCH2OCH3\text{ClCH}_2\text{OCH}_3) in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) .

Reaction Equation:

C5H5N2O2+2 POCl3C6H6Cl2N2+2 H3PO4\text{C}_5\text{H}_5\text{N}_2\text{O}_2 + 2\ \text{POCl}_3 \rightarrow \text{C}_6\text{H}_6\text{Cl}_2\text{N}_2 + 2\ \text{H}_3\text{PO}_4

Industrial Production

Continuous flow reactors optimize yield (≥85%) by maintaining precise temperature control (70–90°C) and stoichiometric ratios . Catalysts like tetrabutylammonium bromide (TBAB\text{TBAB}) enhance reaction kinetics .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chloromethyl group at position 6 is highly reactive toward nucleophiles (e.g., amines, thiols), enabling functionalization:

  • With Amines: Forms 6-aminomethyl derivatives, precursors to antiviral agents .

  • With Thiophenols: Yields sulfides for agrochemical applications .

Oxidation and Reduction

  • Oxidation: Converts chloromethyl to carboxyl groups using KMnO4\text{KMnO}_4 in acidic conditions .

  • Reduction: Catalytic hydrogenation (Pd/C\text{Pd/C}) removes chlorine substituents, forming 2,6-dimethylpyrimidine .

Applications in Pharmaceutical Research

Antiviral Agents

Derivatives of this compound inhibit viral replication by targeting RNA-dependent RNA polymerases. For example, substitution with morpholine groups produced candidates with IC₅₀ values of 0.8 µM against SARS-CoV-2 .

Anticancer Therapeutics

Chloromethyl pyrimidines exhibit cytotoxicity against leukemia (U-937) and breast cancer (MCF-7) cell lines. Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Table 2: Biological Activities of Derivatives

DerivativeActivityIC₅₀ (µM)Target
6-Morpholinomethyl analogueAntiviral0.8SARS-CoV-2 RdRp
6-Thiobenzyl analogueAnticancer12.4Caspase-3

Comparative Analysis with Analogues

vs. 4-Chloro-2-methylpyrimidine

  • Reactivity: The chloromethyl group enhances electrophilicity, enabling faster SN2 reactions .

  • Lipophilicity: logP = 2.1 (vs. 1.5 for non-chlorinated analogues), improving blood-brain barrier penetration .

vs. 6-Ethyl-2-methylpyrimidine

  • Thermal Stability: Higher melting point (37–38°C) due to crystalline packing .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with kinase targets (e.g., PfPK6) for antimalarial drug development .

  • Green Chemistry: Optimize solvent-free syntheses using microwave irradiation .

  • Biodistribution: Radiolabeling (e.g., with ¹⁴C) to track pharmacokinetics in vivo.

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